molecular formula C18H9F9N4O B2627343 N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide CAS No. 956795-31-6

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2627343
CAS RN: 956795-31-6
M. Wt: 468.283
InChI Key: JWNJFRWJLQKLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Both rings are substituted with trifluoromethyl groups (CF3), which are often used in medicinal chemistry due to their ability to modify the physical properties of compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, both of which are aromatic and planar. The trifluoromethyl groups would add a degree of electron-withdrawing character to the molecule .

Scientific Research Applications

Drug Development

The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities, making it a valuable component in the development of new drug molecules .

Antibacterial Applications

Pyrazole derivatives, such as this compound, have been synthesized and studied for their potential as growth inhibitors of drug-resistant bacteria . These compounds have shown potency against planktonic Gram-positive bacteria, including menacing pathogens like Enterococci and methicillin-resistant S. aureus (MRSA) .

Treatment of MRSA Infections

Specifically, some pyrazole derivatives have been found to be potent against MRSA persisters . This is particularly significant given the urgent need for novel antibiotics to tackle antibiotic-resistant bacterial infections .

Biofilm Eradication

Certain compounds, including this one, have shown potential in combating biofilms formed by S. aureus . They have demonstrated minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Synthesis of Other Compounds

This compound can also serve as a starting material in the synthesis of other compounds. For instance, it has been used in the production of selinexor .

Research in Fluorine Chemistry

The presence of fluorine and trifluoromethyl groups in this compound makes it of interest in the field of organo-fluorine chemistry . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if it shows promise as a drug, future research could focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F9N4O/c19-16(20,21)10-4-1-3-9(7-10)15(32)29-11-5-2-6-28-14(11)31-13(18(25,26)27)8-12(30-31)17(22,23)24/h1-8H,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNJFRWJLQKLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(N=CC=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F9N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide

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